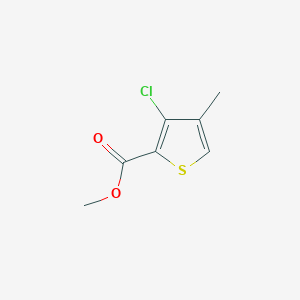
alachlor OXA
Overview
Description
Synthesis Analysis
Synthesis of compounds related to alachlor, such as pseudopeptides and derivatives, involves complex organic reactions. For instance, Dutheuil et al. (2013) developed an asymmetric synthesis of the fluorinated dipeptide analogue Ala-Ψ[CFCH]-Pro from ethyl-2-oxocyclopentanecarboxylate, highlighting the relevance of such compounds in biological studies and as potential enzyme inhibitors (Dutheuil et al., 2013).
Molecular Structure Analysis
The molecular structure of alachlor and its analogues plays a crucial role in their biological activity and environmental behavior. For example, the structure of alachlor determines its mode of action as a herbicide and its potential for degradation and transformation in the environment.
Chemical Reactions and Properties
Alachlor undergoes various chemical reactions, including oxidative stress-induced reactions and degradation pathways. Kasidit Rattanawong et al. (2015) found that alachlor induces oxidative stress in Saccharomyces cerevisiae through protein denaturation and the upregulation of genes encoding heat shock proteins, indicating its complex interaction with biological systems (Rattanawong et al., 2015).
Physical Properties Analysis
The physical properties of alachlor, such as solubility, vapor pressure, and partition coefficients, influence its behavior in the environment, including its mobility in soil and water, volatilization, and bioavailability.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, determine alachlor's persistence in the environment and its potential to form degradation products. For instance, the study by Wei Liu et al. (2015) on the degradation of alachlor using hydrothermally synthesized FeS2 highlights the significance of chemical properties in enhancing the degradation process (Liu et al., 2015).
Scientific Research Applications
Summary of the Application
Alachlor is a chloroacetanilide herbicide commonly used to control different broad leaf weeds and annual grasses at their pre-emergence stage from various agricultural crops including maize, sorghum, and soybean . Due to its intensive and repeated use in agricultural fields, this herbicide was detected beyond the permissible limits in different soil and water resources worldwide .
Methods of Application or Experimental Procedures
The study focused on different processes including sorption, transport, leaching, and transformations governing its fates in the environment . The degradation results into the formation of different types of metabolites following different metabolic pathways .
Results or Outcomes
Alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
2. Activity, Adsorption, Mobility, Efficacy, and Persistence of Alachlor
Summary of the Application
The study investigated the activity, adsorption, mobility, and field persistence of one emulsifiable concentrate (EC) and three microencapsulated (ME) formulations of alachlor .
Methods of Application or Experimental Procedures
3. Adsorption of Metolachlor and Its Transformation Products, ESA and OXA
Summary of the Application
This study tested three activated carbons from lignocellulosic residues and a commercial carbon for the removal of the herbicide metolachlor and its two degradation transformation products, named ESA and OXA, in aqueous solutions .
Methods of Application or Experimental Procedures
The study involved testing the adsorption capabilities of different types of activated carbons on metolachlor and its transformation products .
4. Toxic Effects of Alachlor on Aquatic Life
Summary of the Application
This study focused on the toxic effects of alachlor on different biotic components of the environment including plants, animals, and human beings .
Methods of Application or Experimental Procedures
The study involved an overview of the toxic effects of alachlor as well as different processes including sorption, transport, leaching, and transformations governing its fates in the environment .
Results or Outcomes
The data indicated that alachlor has a relatively low sorption and persistence in the soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
5. Removal of Metolachlor and Its Transformation Products from Contaminated Wastewater
Summary of the Application
This study tested three activated carbons from lignocellulosic residues and a commercial carbon for the removal of the herbicide metolachlor and its two degradation transformation products, named ESA and OXA, in aqueous solutions .
Methods of Application or Experimental Procedures
The study involved testing the adsorption capabilities of different types of activated carbons on metolachlor and its transformation products .
Results or Outcomes
The efficient adsorption of both compounds—even at low initial concentrations—allows a removal efficiency of up to 80% to be reached, revealing promising perspectives for the use of biomass-derived carbon materials for the elimination of not only the herbicide metolachlor, but also its degradation compounds from contaminated wastewater .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-10-7-6-8-11(5-2)12(10)15(9-19-3)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCYOELBTPOBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037486 | |
| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alachlor OA | |
CAS RN |
171262-17-2 | |
| Record name | Alachlor OA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171262-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)
